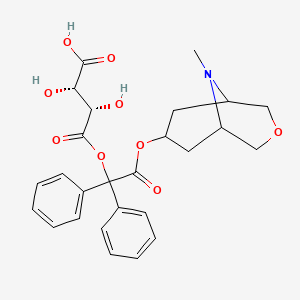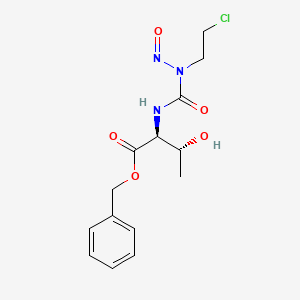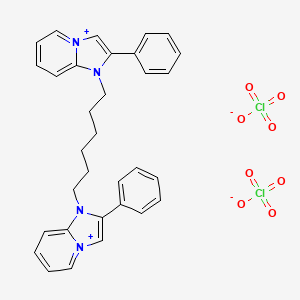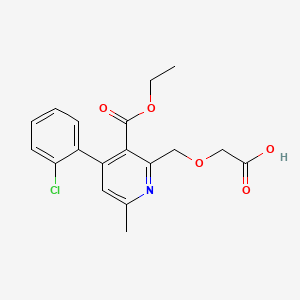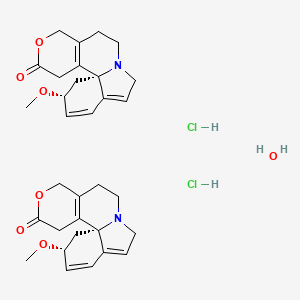
beta-Erythroidine hydrochloride hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Erythroidine hydrochloride hemihydrate: is a derivative of beta-erythroidine, an alkaloid isolated from the seeds and other parts of Erythrina species. This compound is known for its curare-like action, which is antagonized by prostigmine. It is a neuronal nicotinic acetylcholine receptor antagonist and has been used as a muscle relaxant in various clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Erythroidine hydrochloride hemihydrate can be synthesized through several steps starting from the natural alkaloid beta-erythroidine. The synthesis involves the reaction of beta-erythroidine with hydrochloric acid to form the hydrochloride salt. The hemihydrate form is obtained by crystallizing the hydrochloride salt from ethanol in the presence of water .
Industrial Production Methods: Industrial production of this compound involves the extraction of beta-erythroidine from Erythrina species, followed by its conversion to the hydrochloride salt. The process includes purification steps to ensure the compound’s stability and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Erythroidine hydrochloride hemihydrate undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents.
Reduction: Can be reduced to dihydro-beta-erythroidine.
Substitution: Reacts with sodium hydroxide to form sodium erythroidinate.
Common Reagents and Conditions:
Oxidizing Agents: Used in oxidation reactions.
Sodium Hydroxide: Used in substitution reactions to form sodium erythroidinate.
Major Products:
Dihydro-beta-erythroidine: Formed through reduction.
Sodium Erythroidinate: Formed through substitution with sodium hydroxide.
Applications De Recherche Scientifique
Beta-Erythroidine hydrochloride hemihydrate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.
Biology: Studied for its effects on neuronal nicotinic acetylcholine receptors.
Medicine: Used as a muscle relaxant in clinical applications.
Industry: Employed in the synthesis of other pharmacologically active compounds
Mécanisme D'action
The mechanism of action of beta-erythroidine hydrochloride hemihydrate involves its antagonistic effect on neuronal nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This action is particularly useful in clinical settings where muscle relaxation is required .
Comparaison Avec Des Composés Similaires
- Dihydro-beta-erythroidine hydrobromide
- Quinine ethochloride dihydrate
- Quinine methochloride dihydrate
Comparison: Beta-Erythroidine hydrochloride hemihydrate is unique due to its specific antagonistic action on nicotinic acetylcholine receptors, which is not as pronounced in similar compounds like quinine derivatives. Additionally, its curare-like action and the ability to be antagonized by prostigmine make it distinct from other muscle relaxants .
Propriétés
Numéro CAS |
6045-45-0 |
|---|---|
Formule moléculaire |
C32H42Cl2N2O7 |
Poids moléculaire |
637.6 g/mol |
Nom IUPAC |
(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one;hydrate;dihydrochloride |
InChI |
InChI=1S/2C16H19NO3.2ClH.H2O/c2*1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;;;/h2*2-3,5,13H,4,6-10H2,1H3;2*1H;1H2/t2*13-,16-;;;/m00.../s1 |
Clé InChI |
NXXUXBHFMHIYCD-RXORCXBCSA-N |
SMILES isomérique |
CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4.CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4.O.Cl.Cl |
SMILES canonique |
COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4.COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


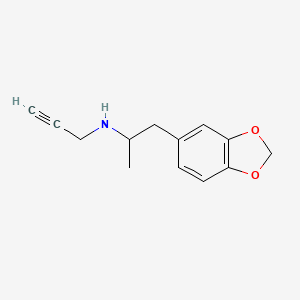
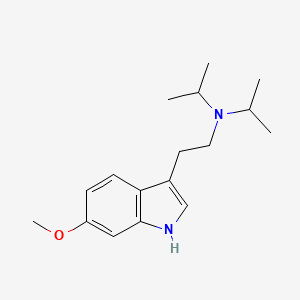

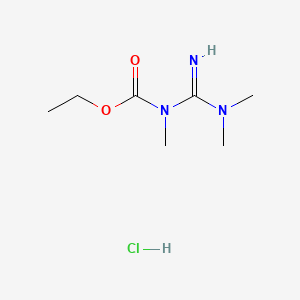

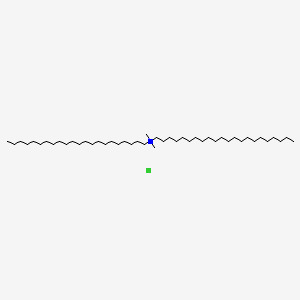

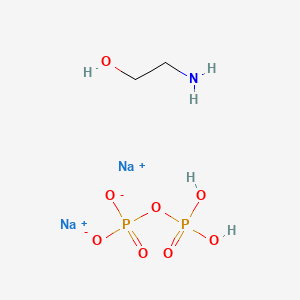
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
